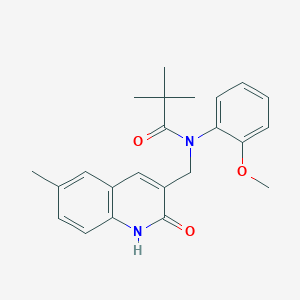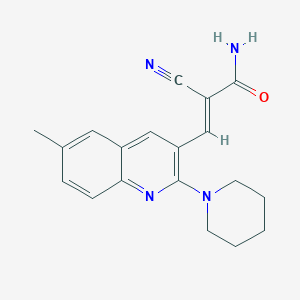
3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a quinolinol moiety . These functional groups are common in medicinal chemistry and could potentially confer various biological activities to the compound .
Synthesis Analysis
While the specific synthesis route for this compound is not available, similar compounds are often synthesized via multi-step reactions involving the formation of the oxadiazole ring and the introduction of various substituents . The synthesis of these compounds typically involves careful design to yield the desired compound with the appropriate functional groups necessary for biological activity.
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and is likely characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a quinolinol moiety . These groups can significantly influence the biological activity of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the oxadiazole ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.
科学研究应用
Anti-Breast Cancer Activity
The synthesized compound has demonstrated promising anti-breast cancer potential. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests its potential as a targeted therapy for breast cancer .
Medicinal Chemistry and Drug Design
Fluorinated compounds, like the one , are popular in medicinal chemistry due to their enhanced stability and increased binding affinity. Researchers can explore modifications around the fluorine substitution to optimize drug-receptor interactions. This compound could serve as a scaffold for designing novel drugs .
Antimicrobial Properties
Pyrazoles and their derivatives are known for their antimicrobial activity. While specific studies on this compound are limited, its structural features suggest potential antibacterial and antifungal effects. Further investigations could explore its efficacy against specific pathogens .
Anti-Inflammatory Applications
Pyrazoles have been investigated for their anti-inflammatory properties. Although direct evidence for this compound is scarce, its structural resemblance to other anti-inflammatory pyrazoles warrants exploration. Researchers could assess its impact on inflammatory pathways and cytokine production .
Antioxidant Potential
Pyrazoles often exhibit antioxidant activity. While no direct studies exist for this compound, its structural motifs suggest potential radical scavenging properties. Researchers could evaluate its ability to counter oxidative stress and protect cells from damage .
Cytotoxicity and Anti-Tumor Effects
Given the compound’s structural similarity to other pyrazoles with anti-tumor activity, it’s worth investigating its cytotoxic effects. In vitro studies on cancer cell lines could shed light on its potential as an adjunctive therapy or chemotherapeutic agent .
未来方向
作用机制
Target of Action
Similar compounds containing 1,3,4-oxadiazole moieties have shown good antibacterial activities
Mode of Action
Compounds with similar structures have been found to stimulate the increase in superoxide dismutase (sod) and peroxidase (pod) activities in plants, causing marked enhancement of plant resistance against bacterial leaf blight . This suggests that the compound might interact with its targets by modulating their enzymatic activities, but this needs to be confirmed with further studies.
Biochemical Pathways
The increase in sod and pod activities suggests that it might affect the oxidative stress response pathway in plants . These enzymes play crucial roles in the detoxification of reactive oxygen species, thereby protecting the cells from oxidative damage.
Pharmacokinetics
A compound with a similar structure, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, exhibits nonlinear oral pharmacokinetics in humans . It shows superproportional increases in Cmax (220-fold, over a 1- to 50-mg dose range), linear increases in area under the curve, and decreases in time to maximum concentration with dose .
Result of Action
Based on the observed increase in sod and pod activities, it can be inferred that the compound might enhance the plant’s resistance against bacterial leaf blight .
属性
IUPAC Name |
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c1-10-2-3-12-9-14(17(23)20-15(12)8-10)16-21-18(24-22-16)11-4-6-13(19)7-5-11/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGVZKFDRHNIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

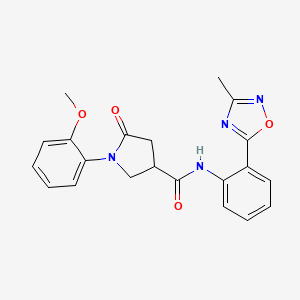

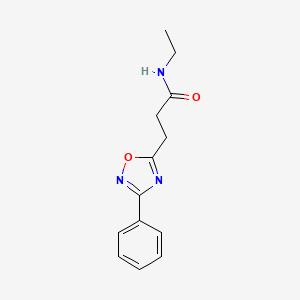

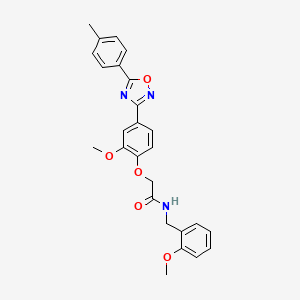
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)
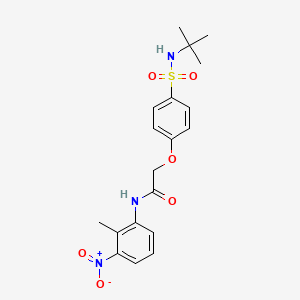
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)
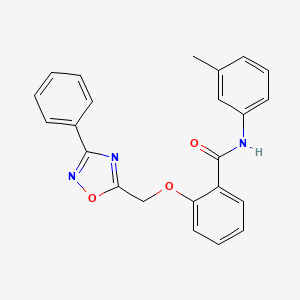
![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)
